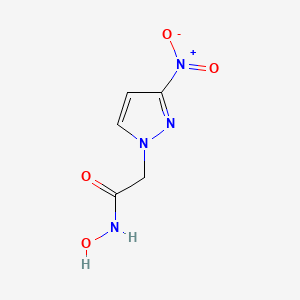
N-hydroxy-2-(3-nitropyrazol-1-yl)acetamide
Beschreibung
N-hydroxy-2-(3-nitropyrazol-1-yl)acetamide: is a chemical compound with the molecular formula C5H6N4O4 It is known for its unique structure, which includes a nitropyrazole ring and a hydroxamic acid moiety
Eigenschaften
CAS-Nummer |
93677-02-2 |
|---|---|
Molekularformel |
C5H6N4O4 |
Molekulargewicht |
186.13 g/mol |
IUPAC-Name |
N-hydroxy-2-(3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C5H6N4O4/c10-5(7-11)3-8-2-1-4(6-8)9(12)13/h1-2,11H,3H2,(H,7,10) |
InChI-Schlüssel |
YPTMGEJOWGQWNX-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1[N+](=O)[O-])CC(=O)NO |
Kanonische SMILES |
C1=CN(N=C1[N+](=O)[O-])CC(=O)NO |
Andere CAS-Nummern |
93677-02-2 |
Synonyme |
1-acetohydroxamic acid-3-nitropyrazole DJW 258 DJW-258 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-2-(3-nitropyrazol-1-yl)acetamide typically involves the reaction of 3-nitropyrazole with hydroxylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: 3-nitropyrazole is dissolved in a suitable solvent, such as ethanol.
Step 2: Hydroxylamine hydrochloride is added to the solution, followed by the addition of a base, such as sodium acetate, to neutralize the hydrochloric acid formed.
Step 3: Acetic anhydride is then added to the reaction mixture, and the reaction is allowed to proceed at a controlled temperature, typically around 50-60°C.
Step 4: The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-hydroxy-2-(3-nitropyrazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxamic acid moiety can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-hydroxy-2-(3-nitropyrazol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and coordination complexes.
Biological Studies: It is used in the study of biological pathways involving hydroxamic acids and nitro compounds.
Industrial Applications: The compound is investigated for its potential use in the development of new catalysts and chemical sensors.
Wirkmechanismus
The mechanism of action of N-hydroxy-2-(3-nitropyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The hydroxamic acid moiety can chelate metal ions, making it a potent inhibitor of metalloproteases. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The compound’s ability to form stable complexes with metal ions is crucial for its inhibitory activity.
Vergleich Mit ähnlichen Verbindungen
- N-hydroxy-2-(3-nitrophenyl)acetamide
- N-hydroxy-2-(3-nitrobenzyl)acetamide
- N-hydroxy-2-(3-nitroindol-1-yl)acetamide
Comparison: N-hydroxy-2-(3-nitropyrazol-1-yl)acetamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds with phenyl, benzyl, or indole rings, the pyrazole ring offers different electronic and steric effects, influencing the compound’s reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


